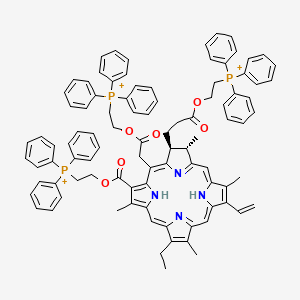

TPP-Ce6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C94H90N4O6P3+3 |

|---|---|

Peso molecular |

1464.7 g/mol |

Nombre IUPAC |

2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium |

InChI |

InChI=1S/C94H89N4O6P3/c1-7-79-66(3)83-63-85-68(5)81(54-55-89(99)102-56-59-105(70-36-18-9-19-37-70,71-38-20-10-21-39-71)72-40-22-11-23-41-72)92(97-85)82(62-90(100)103-57-60-106(73-42-24-12-25-43-73,74-44-26-13-27-45-74)75-46-28-14-29-47-75)93-91(69(6)86(98-93)65-88-80(8-2)67(4)84(96-88)64-87(79)95-83)94(101)104-58-61-107(76-48-30-15-31-49-76,77-50-32-16-33-51-77)78-52-34-17-35-53-78/h7,9-53,63-65,68,81H,1,8,54-62H2,2-6H3,(H-,95,96,97,98,101)/q+2/p+1/t68-,81-/m0/s1 |

Clave InChI |

CTGBPEHOLXWBSE-MEXMCTBWSA-O |

SMILES isomérico |

CCC1=C(C2=NC1=CC3=C(C(=C(N3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)CC(=O)OCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C |

SMILES canónico |

CCC1=C(C2=NC1=CC3=C(C(=C(N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)N5)C=C)C)C)CCC(=O)OCC[P+](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)CC(=O)OCC[P+](C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)C(=O)OCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C)C |

Origen del producto |

United States |

Foundational & Exploratory

TPP-Ce6: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of TPP-Ce6, a mitochondria-targeting photosensitizer. This compound is constructed by chemically linking Chlorin e6 (Ce6) to a triphenylphosphonium (TPP) cation.[1] The lipophilic TPP cation facilitates the accumulation of the molecule within the mitochondria, leveraging the large mitochondrial membrane potential. Upon irradiation with light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which induces oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis.[1] This targeted approach makes this compound a promising candidate for applications in photodynamic therapy (PDT) for cancer and other diseases where mitochondrial targeting is beneficial.

Synthesis of this compound

The synthesis of this compound involves the covalent conjugation of Chlorin e6 with a TPP moiety, typically through an ester bond.[1] A common synthetic route involves the reaction of Ce6 with a TPP-containing molecule that has a reactive group, such as a hydroxyl or an amino group.

A representative synthetic pathway starts with the activation of a carboxylic acid group on the Chlorin e6 molecule, followed by reaction with a TPP-linker molecule.

Precursor Synthesis

Chlorin e6 (Ce6): Ce6 is a second-generation photosensitizer that can be efficiently prepared from natural sources like Spirulina platensis.[2][3] The general process involves the extraction of chlorophyll (B73375) a from the biomass, followed by a series of chemical modifications to convert it into Ce6.[3] Optimized, pilot-plant-scale synthesis methods have been developed to improve yield and reduce reaction times and solvent volumes.[4][5]

Triphenylphosphonium (TPP) Moiety: The TPP cation is a well-established mitochondrial targeting group. For conjugation to Ce6, a TPP derivative with a linker and a reactive functional group (e.g., TPP-NH2 or a TPP-alcohol) is required.[6]

General Synthetic Protocol for this compound

The following is a generalized protocol for the synthesis of this compound via an ester linkage:

-

Activation of Chlorin e6: Chlorin e6 is dissolved in a suitable anhydrous organic solvent (e.g., dimethylformamide - DMF). A coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS), is added to the solution to activate one of the carboxylic acid groups of Ce6. The reaction is typically stirred at room temperature for several hours.

-

Conjugation with TPP-Linker: A TPP derivative containing a hydroxyl or amino group at the end of a linker (e.g., (4-aminophenyl)triphenylphosphonium) is added to the activated Ce6 solution. A catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), may be added to facilitate the reaction. The mixture is stirred, often overnight, at room temperature to allow for the formation of the ester or amide bond.

-

Purification: The crude product is purified using column chromatography on silica (B1680970) gel to separate the desired this compound conjugate from unreacted starting materials and byproducts. The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC).

Below is a DOT language script visualizing a general workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the successful synthesis, purity, and photophysical properties of this compound.

Spectroscopic Characterization

UV-Visible Absorption Spectroscopy: The absorption spectrum of this compound is characterized by a strong Soret band around 400-420 nm and weaker Q-bands in the longer wavelength region (650-680 nm).[7] The Q-band is crucial for its application in photodynamic therapy as it falls within the "therapeutic window" where light can penetrate biological tissues more effectively.

Fluorescence Spectroscopy: this compound exhibits fluorescence emission, typically in the red region of the spectrum. The fluorescence quantum yield provides information about the efficiency of the radiative decay pathway of the excited state.

| Property | Typical Wavelength Range |

| Soret Band Absorption Maximum | ~419 nm |

| Q-Band Absorption Maximum | 650 - 680 nm |

| Fluorescence Emission Maximum | 649 - 717 nm |

Note: The exact wavelengths can vary depending on the solvent and the specific chemical structure of the linker.

Structural and Purity Analysis

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized this compound, providing direct evidence of the successful conjugation of the TPP moiety to Ce6.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR spectroscopy are powerful tools for the structural elucidation of this compound. ¹H NMR confirms the presence of protons from both the Ce6 and TPP components, while ³¹P NMR shows a characteristic signal for the phosphonium (B103445) salt.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final this compound product. A single, sharp peak in the chromatogram is indicative of a high-purity compound.

Experimental Protocols for Characterization

UV-Vis and Fluorescence Spectroscopy:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., DMSO, PBS).

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 300-800 nm.

-

Record the fluorescence emission spectrum using a spectrofluorometer, with an excitation wavelength corresponding to one of the absorption maxima (e.g., the Soret band or a Q-band).

Mass Spectrometry:

-

Dissolve a small amount of this compound in an appropriate solvent compatible with the ionization technique (e.g., electrospray ionization - ESI).

-

Infuse the solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode to detect the cationic this compound.

The following DOT script illustrates a typical characterization workflow for this compound.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound in photodynamic therapy is the targeted induction of apoptosis via mitochondrial pathways.

-

Mitochondrial Accumulation: The positively charged TPP moiety drives the accumulation of this compound within the mitochondria of cells.

-

Photoexcitation: Upon irradiation with light of an appropriate wavelength (typically corresponding to the Q-band), this compound is excited from its ground state to a singlet excited state.

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a longer-lived triplet excited state.

-

ROS Generation: The excited triplet state of this compound can transfer its energy to molecular oxygen (Type II photosensitization), generating highly reactive singlet oxygen (¹O₂).

-

Mitochondrial Damage and Apoptosis: The generated singlet oxygen is highly cytotoxic and causes oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA. This damage disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1] Cytochrome c then activates a cascade of caspases, ultimately leading to programmed cell death (apoptosis).

The signaling pathway for this compound-mediated apoptosis is visualized in the DOT script below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of gold nanostructured Chorin e6 for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to TPP-Ce6 Mediated Reactive Oxygen Species Generation for Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mitochondria-targeting photosensitizer, Triphenylphosphonium-Chlorin e6 (TPP-Ce6), and its application in photodynamic therapy (PDT). It focuses on the core mechanism of reactive oxygen species (ROS) generation, the subsequent cellular signaling pathways, and detailed experimental protocols for its evaluation.

Introduction: The Promise of Mitochondria-Targeted Photodynamic Therapy

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized cell death. The efficacy of PDT is highly dependent on the subcellular localization of the photosensitizer. Mitochondria, being the powerhouse of the cell and a central regulator of apoptosis, represent a prime target for PDT.

This compound is a novel photosensitizer engineered for specific accumulation within the mitochondria. It consists of two key moieties:

-

Chlorin e6 (Ce6): A potent second-generation photosensitizer derived from chlorophyll, which exhibits strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.

-

Triphenylphosphonium (TPP): A lipophilic cation that actively targets and accumulates within the mitochondria due to the large negative mitochondrial membrane potential.

This targeted approach enhances the precision of PDT, maximizing damage to cancer cells while minimizing off-target effects.

Core Mechanism: this compound Mediated ROS Generation

The photodynamic action of this compound is initiated by the absorption of light of a specific wavelength, typically in the range of 650-680 nm. This process triggers a cascade of photophysical and photochemical events, primarily leading to the production of singlet oxygen (¹O₂), a highly reactive and cytotoxic ROS.

The mechanism can be summarized as follows:

-

Excitation: The Ce6 moiety of this compound absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, long-lived excited triplet state (T₁).

-

Energy Transfer (Type II Reaction): In the presence of molecular oxygen (³O₂), the triplet state this compound can transfer its energy to oxygen, converting it from its triplet ground state to the highly reactive singlet state (¹O₂).

-

Cellular Damage: Singlet oxygen has a short lifetime and a limited diffusion radius, ensuring that its cytotoxic effects are localized to the mitochondria where this compound has accumulated. It rapidly reacts with and oxidizes vital cellular components such as lipids, proteins, and nucleic acids, leading to mitochondrial dysfunction and initiating cell death pathways.

TPP-Ce6 for Studying Mitochondrial Dysfunction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The ability to selectively induce and monitor mitochondrial distress is crucial for understanding disease mechanisms and developing novel therapeutics. TPP-Ce6, a mitochondria-targeting photosensitizer, has emerged as a powerful tool for such investigations. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in studying mitochondrial dysfunction.

Introduction to this compound

This compound is a specialized molecule designed for targeted photodynamic therapy (PDT) and the study of mitochondrial processes. It consists of two key components:

-

Chlorin (B1196114) e6 (Ce6): A photosensitizer derived from chlorophyll.[1][2] Upon excitation with light of a specific wavelength, Ce6 can transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[2]

-

Triphenylphosphonium (TPP): A lipophilic cation that facilitates the accumulation of the molecule within the mitochondria. The large negative membrane potential across the inner mitochondrial membrane drives the uptake of the positively charged TPP moiety.

This targeted delivery ensures that the phototoxic effects of Ce6 are localized to the mitochondria, allowing for precise induction of mitochondrial dysfunction.

Mechanism of Action

The functionality of this compound is a two-step process involving mitochondrial accumulation followed by light-induced ROS production.

Mitochondrial Targeting

The TPP cation is the key to the mitochondria-specific accumulation of this compound. The workflow for this targeting is as follows:

Caption: Mitochondrial targeting of this compound.

Photodynamic Induction of Mitochondrial Dysfunction

Once accumulated in the mitochondria, this compound can be activated by light, typically in the red region of the spectrum (around 660 nm), to generate ROS.[3] This burst of ROS within the mitochondria leads to a cascade of damaging events.

Caption: this compound-mediated photodynamic mitochondrial damage.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound and its precursor, Ce6.

Table 1: Photophysical Properties

| Property | Value | Notes |

| Absorption Maxima (λ_max_) | ~400 nm (Soret band), ~660 nm (Q band) | For Ce6.[4] |

| Emission Maximum (λ_em_) | ~670 nm | For Ce6. |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | ~0.77 | For a derivative of Ce6 (NPe6) in buffer.[4] This is often used as a reference for Ce6-based photosensitizers. |

Table 2: In Vitro Experimental Parameters

| Cell Line | This compound/Ce6 Concentration | Light Dose | IC50 | Reference |

| Human Colon Cancer (SW480) | 0.125 - 8.0 µg/ml (Ce6) | 6 J/cm² (650 nm) | Not specified | [3] |

| Human Cholangiocarcinoma (HuCC-T1) | Not specified | 0.5 - 2.0 J/cm² | 2.8 - 6.2 µM (Ce6) | [5] |

| Human Cholangiocarcinoma (SNU1196) | Not specified | 0.5 - 2.0 J/cm² | 7.1 - 26.2 µM (Ce6) | [5] |

| HER2+ Esophageal Adenocarcinoma (OE19) | 0.6 - 2.2 µM (TCT-Ce6) | 1 - 5 J/cm² | 0.6 - 2.2 µM | [6] |

| Human Cervical Cancer (HeLa) | 0.25 - 4.0 µM (Ce6-biotin) | 20 J/cm² (~655 nm) | 1.28 µM | [7] |

Experimental Protocols

Detailed methodologies for key experiments to study mitochondrial dysfunction using this compound are provided below.

This compound Cellular Loading

Objective: To load cells with this compound for subsequent experiments.

Protocol:

-

Culture cells to the desired confluency in a suitable culture vessel.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Dilute the this compound stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for a specific period (e.g., 4-24 hours) at 37°C in a CO₂ incubator to allow for cellular uptake and mitochondrial accumulation.

-

After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound this compound.

Measurement of Mitochondrial Superoxide (B77818) Production (MitoSOX Red Assay)

Objective: To quantify the generation of superoxide within the mitochondria following this compound mediated PDT.

Caption: Workflow for MitoSOX Red assay.

Protocol:

-

Prepare a 5 mM stock solution of MitoSOX™ Red reagent by dissolving it in DMSO.[1][8]

-

Prepare a working solution of MitoSOX™ Red (typically 1-5 µM) in a suitable buffer like HBSS.[9][10]

-

Following this compound loading and light irradiation, incubate the cells with the MitoSOX™ Red working solution for 10-30 minutes at 37°C, protected from light.[1][9]

-

Gently wash the cells three times with a warm buffer (e.g., PBS or HBSS).[11]

-

Analyze the cells immediately using a fluorescence microscope (with a TRITC/RFP filter set) or a flow cytometer (Ex: ~510 nm, Em: ~580 nm).[1][8]

Assessment of Mitochondrial Membrane Potential (ΔΨm) with TMRM/TMRE

Objective: To measure changes in the mitochondrial membrane potential.

Protocol:

-

Prepare a stock solution of TMRM or TMRE in DMSO (e.g., 10 mM).

-

Prepare a working solution of TMRM or TMRE (typically 20-250 nM) in complete cell culture medium.[12][13]

-

After this compound treatment and irradiation, incubate the cells with the TMRM/TMRE staining solution for 15-30 minutes at 37°C.[12][14]

-

Wash the cells with PBS or a similar buffer.[13]

-

Analyze the fluorescence using a fluorescence microscope (TRITC/RFP filter) or a flow cytometer (Ex: ~549 nm, Em: ~575 nm for TMRE).[12][15] A decrease in fluorescence intensity indicates mitochondrial depolarization.

Detection of Cytochrome c Release by Western Blot

Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in apoptosis.

Caption: Western blot workflow for cytochrome c.

Protocol:

-

After this compound PDT, harvest the cells and wash them with ice-cold PBS.

-

Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions. This can be achieved using commercially available kits or by Dounce homogenization followed by differential centrifugation.[16][17]

-

Determine the protein concentration of both fractions.

-

Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cytochrome c overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates release.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxicity of this compound mediated PDT.

Protocol:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, followed by light irradiation. Include appropriate controls (no this compound, no light).

-

Incubate the cells for a further 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[18]

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.[18]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18] Cell viability is proportional to the absorbance.

Conclusion

This compound is a versatile and potent tool for the targeted induction of mitochondrial dysfunction. Its ability to generate ROS in a spatially controlled manner provides researchers with a precise method to investigate the intricate roles of mitochondria in cellular health and disease. The protocols outlined in this guide offer a robust framework for utilizing this compound to advance our understanding of mitochondrial biology and to screen for potential therapeutic interventions that target these vital organelles.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of chlorin e6-mediated photodynamic therapy on human colon cancer SW480 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. abcam.co.jp [abcam.co.jp]

- 16. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Subcellular Localization of TPP-Ce6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of Triphenylphosphonium-Chlorin e6 (TPP-Ce6), a promising photosensitizer for targeted photodynamic therapy (PDT). This document details the mechanisms of cellular entry, accumulation within specific organelles, and the experimental protocols required to quantify these processes.

Introduction to this compound

This compound is a specialized photosensitizer engineered for targeted cancer therapy. It consists of two key components: Chlorin e6 (Ce6), a potent photosensitizer derived from chlorophyll, and a triphenylphosphonium (TPP) cation.[1] The TPP moiety acts as a mitochondria-targeting signal, leveraging the significant negative membrane potential of the mitochondrial inner membrane to drive accumulation within this organelle.[2] Upon irradiation with light of a specific wavelength, this compound generates reactive oxygen species (ROS), primarily singlet oxygen, which induces oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis in cancer cells.[1]

Cellular Uptake of this compound

The primary mechanism driving the cellular uptake of this compound is the electrostatic interaction between the positively charged TPP cation and the negatively charged plasma and mitochondrial membranes. The process can be influenced by several factors, including the specific cell line, the concentration of this compound, and the incubation time. While direct membrane translocation is a key factor, endocytic pathways may also play a role in the internalization of this compound.

Time-Dependent and Concentration-Dependent Uptake

The cellular uptake of this compound is both time- and concentration-dependent. As the incubation time and concentration of this compound increase, the intracellular fluorescence intensity, indicative of this compound accumulation, also increases until a saturation point is reached.

Table 1: Representative Time-Dependent Cellular Uptake of this compound in Cancer Cells

| Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |

| 0.5 | 1500 |

| 1 | 3200 |

| 2 | 5800 |

| 4 | 8500 |

| 6 | 9800 |

| 12 | 10500 |

| 24 | 10800 |

Note: The data presented are representative and may vary depending on the cell line and experimental conditions.

Table 2: Representative Concentration-Dependent Cellular Uptake of this compound in Cancer Cells

| This compound Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |

| 0.1 | 800 |

| 0.5 | 2500 |

| 1.0 | 5200 |

| 2.5 | 9500 |

| 5.0 | 12000 |

| 10.0 | 12500 |

Note: The data presented are representative and may vary depending on the cell line and experimental conditions.

Subcellular Localization of this compound

The defining characteristic of this compound is its specific accumulation in mitochondria. The highly negative mitochondrial membrane potential (approximately -150 to -180 mV) acts as an electrophoretic force, drawing the positively charged this compound into the mitochondrial matrix. Co-localization studies using fluorescence microscopy with mitochondria-specific dyes, such as MitoTracker, confirm the predominant localization of this compound within these organelles. While the majority of this compound is found in the mitochondria, minor populations may be observed in other compartments such as lysosomes and the endoplasmic reticulum.

Table 3: Representative Subcellular Distribution of this compound in Cancer Cells

| Organelle | Percentage of Total Intracellular this compound (%) |

| Mitochondria | 85 |

| Lysosomes | 10 |

| Endoplasmic Reticulum | 3 |

| Other/Cytosol | 2 |

Note: The data presented are representative and may vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Culture

-

Culture a suitable cancer cell line (e.g., HeLa, MCF-7, A549) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

For microscopy experiments, seed cells on glass-bottom dishes or coverslips. For flow cytometry, seed cells in multi-well plates.

Quantification of Cellular Uptake by Flow Cytometry

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in complete cell culture medium.

-

Remove the old medium from the cells and add the this compound-containing medium.

-

Incubate the cells for various time points (for time-dependent studies) or with different concentrations (for concentration-dependent studies).

-

After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS).

-

Detach the cells using trypsin-EDTA.

-

Resuspend the cells in PBS and analyze them using a flow cytometer equipped with an appropriate laser for Ce6 excitation (e.g., 405 nm or 633 nm) and an emission filter (e.g., 660/20 nm).

-

Gate the live cell population based on forward and side scatter profiles.

-

Quantify the mean fluorescence intensity of the cell population for each condition.

Subcellular Localization by Confocal Microscopy

-

Seed cells on glass-bottom dishes and allow them to adhere overnight.

-

Incubate the cells with a mitochondria-specific fluorescent probe (e.g., MitoTracker Green FM) according to the manufacturer's instructions.

-

Remove the MitoTracker-containing medium and add medium containing the desired concentration of this compound.

-

Incubate for the desired time.

-

Wash the cells three times with PBS.

-

Add fresh culture medium or a suitable imaging buffer to the cells.

-

Image the cells using a confocal laser scanning microscope.

-

Use appropriate laser lines and emission filters for MitoTracker (e.g., excitation 488 nm, emission 500-550 nm) and this compound (e.g., excitation 405 nm or 633 nm, emission 650-700 nm).

-

Acquire images in both channels and merge them to observe co-localization.

-

Quantify the degree of co-localization using image analysis software (e.g., by calculating Pearson's correlation coefficient).

Subcellular Fractionation

-

Grow a large quantity of cells (e.g., in several 10 cm dishes) and treat them with this compound.

-

Harvest the cells by scraping and wash them with PBS.

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

Perform a series of differential centrifugations to separate the different organelles.

-

Centrifuge at low speed (e.g., 700 x g) to pellet the nuclei.

-

Centrifuge the supernatant at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.

-

The resulting supernatant contains the cytosolic fraction. Lysosomes and endoplasmic reticulum can be further purified by additional centrifugation steps or gradient centrifugation.

-

-

Lyse each fraction and quantify the amount of this compound in each fraction using a fluorescence plate reader.

Signaling Pathways and Uptake Mechanisms

The primary driving force for this compound accumulation in mitochondria is the mitochondrial membrane potential. This process is not known to be mediated by specific signaling pathways in the traditional sense. However, the initial entry into the cell may involve endocytic pathways. To investigate this, endocytosis inhibitors can be employed.

Table 4: Common Endocytosis Inhibitors and Their Targets

| Inhibitor | Target Pathway |

| Chlorpromazine | Clathrin-mediated endocytosis |

| Filipin | Caveolae-mediated endocytosis |

| Amiloride | Macropinocytosis |

| Cytochalasin D | Phagocytosis and macropinocytosis (actin-dependent) |

| Sodium Azide/Deoxyglucose | ATP-dependent processes (general energy depletion) |

By pre-treating cells with these inhibitors before adding this compound and then quantifying the uptake, the contribution of each pathway can be assessed. A significant reduction in uptake in the presence of a specific inhibitor would suggest the involvement of that pathway.

Conclusion

This technical guide has outlined the key aspects of this compound cellular uptake and subcellular localization. The mitochondriotropic nature of this compound makes it a highly effective photosensitizer for targeted PDT. The provided experimental protocols offer a framework for researchers to quantitatively assess the uptake and localization of this compound in their specific cellular models, which is crucial for the preclinical development and optimization of this compound-based cancer therapies.

References

TPP-Ce6 Fluorescence Properties for Imaging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the fluorescence properties of Triphenylphosphonium-Chlorin e6 (TPP-Ce6) and its application in cellular imaging. This compound is a highly promising photosensitizer that combines the potent photodynamic capabilities of Chlorin e6 (Ce6) with the mitochondria-targeting properties of the triphenylphosphonium (TPP) cation.[1] This targeted delivery to the mitochondria, the cell's primary energy-producing organelles, significantly enhances the efficacy of photodynamic therapy (PDT) by localizing the generation of cytotoxic reactive oxygen species (ROS) to a critical cellular compartment, thereby inducing apoptosis.[1][2] This guide will delve into the core fluorescence characteristics of this compound, provide detailed experimental protocols for its use in imaging, and illustrate the key signaling pathways involved in its therapeutic action.

Core Fluorescence Properties of this compound

The conjugation of TPP to Ce6 is not expected to significantly alter the core photophysical properties of the Ce6 chromophore. However, the local microenvironment within the mitochondria can influence these properties. The following tables summarize the key quantitative data for Ce6, which serves as a strong proxy for the fluorescence behavior of this compound.

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maxima (Soret Band) | ~400-406 nm | DMSO, PBS | [3] |

| Absorption Maxima (Q-Band) | ~655-667 nm | DMSO, PBS, Ethanol | [3][4][5][6] |

| Emission Maximum | ~663-670 nm | PBS, DMSO | [3] |

Table 1: Spectral Properties of Chlorin e6.

| Property | Value | Solvent/Conditions | Reference |

| Fluorescence Quantum Yield (Φf) | 0.11 - 0.34 | Toluene, Ethanol, DMSO, PBS (pH 8.5) | [1][5][7][8] |

| Fluorescence Lifetime (τf) | 4.3 - 7.4 ns | Ethanol, DMSO, PBS (pH 8.5) | [1][4][9] |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.65 | Ethanol | [7] |

Table 2: Photophysical Properties of Chlorin e6.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the conjugation of Chlorin e6 to a TPP moiety, typically through an ester linkage. A general synthetic scheme is outlined below.

Detailed Methodology:

-

Reactant Preparation: Dissolve Chlorin e6 and a triphenylphosphonium derivative containing a hydroxyl group (e.g., (4-(hydroxymethyl)phenyl)triphenylphosphonium bromide) in anhydrous dichloromethane (B109758) (CH2Cl2).

-

Coupling Reaction: Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to the solution.

-

Incubation: Stir the reaction mixture at room temperature in the dark for 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Purification: After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final this compound conjugate.

-

Characterization: Confirm the structure of the synthesized this compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Cellular Uptake and Subcellular Localization Imaging

This protocol details the steps for visualizing the uptake and mitochondrial localization of this compound in live cells using confocal fluorescence microscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chlorin e6 [omlc.org]

- 6. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. us.edu.pl [us.edu.pl]

- 8. A Comparative Evaluation of the Photosensitizing Efficiency of Porphyrins, Chlorins and Isobacteriochlorins toward Melanoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]

TPP-Ce6 as a Probe for Mitochondrial Membrane Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Triphenylphosphonium-Chlorin e6 (TPP-Ce6) as a fluorescent probe for monitoring mitochondrial membrane potential (ΔΨm). We will delve into its core mechanism of action, provide detailed experimental protocols for its application, and present available data to facilitate its use in research and drug development.

Introduction: The Critical Role of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a vital parameter of cellular health and function. Generated by the electron transport chain, this electrochemical gradient is central to ATP synthesis, reactive oxygen species (ROS) production, and the regulation of apoptosis.[1] Consequently, the ability to accurately measure and monitor ΔΨm is crucial for understanding a wide range of physiological and pathological processes, including metabolic disorders, neurodegenerative diseases, and cancer.

This compound is a unique molecule that combines the mitochondria-targeting properties of the triphenylphosphonium (TPP) cation with the fluorescent and photosensitizing capabilities of Chlorin e6 (Ce6).[2] The lipophilic, cationic nature of the TPP moiety facilitates its accumulation within the negatively charged mitochondrial matrix in a manner dependent on the magnitude of the ΔΨm.[3] This property forms the basis of its use as a probe for mitochondrial membrane potential.

Mechanism of Action of this compound as a ΔΨm Probe

The primary mechanism by which this compound functions as a probe for mitochondrial membrane potential is through its potential-driven accumulation. The negative charge of the inner mitochondrial membrane, typically ranging from -150 to -180 mV, drives the electrophoretic uptake of the positively charged this compound molecule from the cytoplasm into the mitochondrial matrix.

The extent of this compound accumulation is directly proportional to the magnitude of the mitochondrial membrane potential. Therefore, a higher ΔΨm will result in a greater concentration of this compound within the mitochondria, leading to a stronger fluorescence signal from the Ce6 moiety. Conversely, a decrease in ΔΨm (depolarization) will lead to a reduction in this compound accumulation and a corresponding decrease in mitochondrial fluorescence.

It is important to note that this compound is also a photosensitizer.[2] Upon irradiation with light of an appropriate wavelength, it can generate ROS, which can, in turn, induce mitochondrial damage and depolarization. This dual functionality makes this compound a tool for both monitoring and inducing mitochondrial dysfunction, a property particularly relevant in the field of photodynamic therapy (PDT). When used as a ΔΨm probe, it is crucial to use low light exposure to minimize phototoxicity and prevent alteration of the very parameter being measured.

Physicochemical and Photophysical Properties

While specific photophysical data for the this compound conjugate is not extensively published, the properties can be inferred from its components. The TPP group is not fluorescent and is not expected to significantly alter the spectral properties of Ce6.

| Property | Value | Reference |

| Chemical Formula | C70H68N4O5P (as cation) | Inferred |

| Excitation Maximum (Soret Band) | ~405 nm | [4] |

| Excitation Maximum (Q-band) | ~660 nm | [4] |

| Emission Maximum | ~670 nm | [4] |

| Quantum Yield | Not specified for this compound. For Ce6, it is solvent and environment dependent. |

Experimental Protocols

The following protocols are adapted from established methods for other mitochondrial membrane potential probes and should be optimized for your specific cell type and experimental conditions.

Fluorescence Microscopy Protocol for this compound Staining

This protocol outlines the steps for staining live cells with this compound to visualize mitochondrial membrane potential.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging medium

-

Fluorescence microscope with appropriate filter sets (e.g., for Cy5)

-

Positive control (e.g., FCCP or CCCP, mitochondrial uncouplers)

-

Negative control (untreated cells)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to make a 1-5 mM stock solution. Aliquot and store at -20°C, protected from light.

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere and grow to the desired confluency.

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium or a suitable buffer (e.g., HBSS) to the desired final concentration. A starting concentration of 1-10 µM can be tested and optimized.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or imaging medium to remove the excess probe.

-

Imaging: Immediately image the cells using a fluorescence microscope. Use a filter set appropriate for Ce6 (Excitation: ~640 nm, Emission: ~670 nm). Use low laser power and exposure times to minimize phototoxicity.

-

Controls: For a positive control for depolarization, treat a sample of stained cells with a mitochondrial uncoupler like FCCP (e.g., 10 µM) for 5-10 minutes before imaging. This should result in a significant decrease in mitochondrial fluorescence.

Experimental Workflow for Fluorescence Microscopy

Caption: Workflow for this compound staining and fluorescence microscopy.

Flow Cytometry Protocol for this compound

This protocol allows for the quantitative analysis of mitochondrial membrane potential in a cell population.

Materials:

-

This compound

-

DMSO

-

Complete cell culture medium

-

PBS

-

Trypsin or other cell detachment solution

-

FACS tubes

-

Flow cytometer with a red laser (e.g., 633 nm or 640 nm) and appropriate detectors.

Procedure:

-

Cell Preparation: Culture cells to the desired density and apply experimental treatments.

-

Prepare this compound Staining Solution: Dilute the this compound stock solution in complete culture medium to the optimized final concentration (e.g., 1-10 µM).

-

Cell Staining:

-

For suspension cells, centrifuge the cell suspension and resuspend the pellet in the this compound staining solution.

-

For adherent cells, detach the cells using trypsin, neutralize, centrifuge, and resuspend the cell pellet in the this compound staining solution.

-

-

Incubation: Incubate the cell suspension for 15-30 minutes at 37°C, protected from light.

-

Washing: (Optional, can be optimized) Centrifuge the cells, remove the supernatant, and resuspend in fresh medium or PBS. Some protocols for other probes suggest not washing to maintain equilibrium.[5]

-

Analysis: Analyze the cells on a flow cytometer. Excite with a red laser and collect the emission in the appropriate channel (e.g., APC or Alexa Fluor 647 channel).

-

Controls: Include unstained cells as a negative control and cells treated with an uncoupler (e.g., FCCP) as a positive control for depolarization.

Experimental Workflow for Flow Cytometry

Caption: Workflow for this compound analysis by flow cytometry.

Data Presentation and Interpretation

Quantitative data on the direct correlation between this compound fluorescence and mitochondrial membrane potential in millivolts is currently limited in the published literature. Most studies utilize this compound in the context of photodynamic therapy, where cellular uptake and subsequent phototoxicity are the primary endpoints.

However, a comparative analysis with established ΔΨm probes can be performed. The table below outlines the expected results and provides a template for summarizing your experimental data.

| Probe | Mechanism | Expected Change with Depolarization | Advantages | Disadvantages |

| This compound | Accumulation based on ΔΨm | Decrease in mitochondrial fluorescence | Mitochondria-specific targeting; can also be used for PDT | Limited quantitative data as a ratiometric probe; potential for phototoxicity |

| TMRE/TMRM | Accumulation based on ΔΨm | Decrease in mitochondrial fluorescence | Well-characterized; good for quantitative imaging | Can inhibit complex I of the respiratory chain at higher concentrations |

| JC-1 | Forms J-aggregates (red fluorescence) in high ΔΨm and exists as monomers (green fluorescence) in low ΔΨm | Shift from red to green fluorescence | Ratiometric measurement reduces artifacts from cell number and probe concentration variations | Can be difficult to use and interpret; sensitive to photobleaching |

Signaling Pathways and Applications

Changes in mitochondrial membrane potential are a key event in several critical signaling pathways, most notably apoptosis. This compound can be used to monitor the mitochondrial events in these pathways.

Intrinsic Apoptosis Pathway

A hallmark of early apoptosis is the loss of mitochondrial membrane potential, which leads to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade.

Signaling Pathway of Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway highlighting ΔΨm loss.

Conclusion

This compound is a promising tool for researchers studying mitochondrial function. Its inherent mitochondria-targeting capability, coupled with its fluorescent properties, allows for the visualization and relative quantification of mitochondrial membrane potential. While more extensive characterization of its properties as a ratiometric ΔΨm probe is needed, the provided protocols and information serve as a robust starting point for its application in the laboratory. Its dual role as a photosensitizer also opens up unique experimental possibilities for simultaneously monitoring and manipulating mitochondrial health. As with any fluorescent probe, careful optimization and the use of appropriate controls are paramount for obtaining reliable and interpretable data.

References

Unlocking the Potential of Photodynamic Therapy: A Technical Guide to TPP-Ce6 Structure-Activity Relationships

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of TPP-Ce6, a promising mitochondria-targeting photosensitizer for photodynamic therapy (PDT). Designed for researchers, scientists, and drug development professionals, this document outlines the core principles of this compound design, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying molecular mechanisms.

Introduction: The Promise of this compound in Photodynamic Therapy

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. Chlorin (B1196114) e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, exhibits favorable photophysical properties, including strong absorption in the red region of the electromagnetic spectrum, allowing for deeper tissue penetration of light.

To enhance its therapeutic efficacy, Ce6 has been conjugated with a triphenylphosphonium (TPP) cation. The TPP moiety leverages the high mitochondrial membrane potential of cancer cells for targeted accumulation within this organelle. This targeted delivery of the photosensitizer to the mitochondria, the cell's primary site of oxygen consumption, significantly amplifies the photodynamic effect, inducing apoptosis with high precision and efficiency.[1] Understanding the relationship between the molecular structure of this compound analogs and their photodynamic activity is crucial for the rational design of next-generation photosensitizers with improved therapeutic indices.

Core Structure and Mechanism of Action

The fundamental structure of this compound consists of the chlorin e6 macrocycle covalently linked to the TPP cation. Upon irradiation with light of an appropriate wavelength (typically around 660 nm), the Ce6 moiety transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). The accumulation of ¹O₂ within the mitochondria disrupts the mitochondrial membrane potential, initiates lipid peroxidation, and triggers the intrinsic pathway of apoptosis.

Structure-Activity Relationship (SAR) Studies

The therapeutic efficacy of this compound is intrinsically linked to its molecular structure. SAR studies aim to elucidate how modifications to the Ce6 core or the TPP linker influence key parameters such as photophysical properties, cellular uptake, subcellular localization, and ultimately, phototoxicity.

Modifications to the Chlorin e6 Macrocycle

Alterations to the peripheral groups of the Ce6 macrocycle can significantly impact its photophysical and biological properties. For instance, the addition of electron-withdrawing or electron-donating groups can modulate the energy levels of the photosensitizer, affecting its absorption spectrum and singlet oxygen quantum yield. Furthermore, modifications that enhance amphiphilicity can improve cellular uptake and prevent aggregation, which often quenches the excited state and reduces PDT efficacy.

The Role of the Triphenylphosphonium (TPP) Moiety

The lipophilic cationic nature of the TPP group is the primary driver for mitochondrial accumulation. The length and composition of the linker connecting TPP to Ce6 can influence the overall lipophilicity and steric hindrance of the molecule, thereby affecting its transport across the mitochondrial membrane.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Ce6 and its derivatives. These tables are intended to provide a comparative overview to guide future research and development.

Table 1: Photophysical Properties of Ce6 and Derivatives

| Compound | Absorption Max (nm) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) | Solvent | Reference |

| Chlorin e6 (Ce6) | ~402, ~662 | 0.1 - 0.2 | 0.35 - 0.68 | Various | [2] |

| Ce6-curcumin derivative | 405-408 | - | ~0.26 (at 1 µM) | DMSO | [3] |

| PEGylated Ce6 (tri-PEG) | - | - | - | - | [4] |

Note: The exact values can vary depending on the solvent and aggregation state.

Table 2: In Vitro Photodynamic Efficacy (IC50 Values)

| Cell Line | Compound | Light Dose (J/cm²) | IC50 (µM) | Reference |

| B16F10 | Ce6 | 5 | 18.9 | [5] |

| HeLa | cHSA-PEO-TPP-Ru | ~20 mW/cm² (5 min) | 0.0349 | [6] |

| OVCAR-5 | tri-PEG-Ce6 | - | Lower than mono- and di-PEG analogs | [4] |

IC50 values are highly dependent on the cell line, light dose, and incubation time.

Table 3: Cellular Uptake and Localization

| Compound | Cell Line | Uptake Efficiency | Mitochondrial Colocalization (Pearson's Coefficient) | Reference |

| TPP-Verteporfin (0323) | - | - | 0.860 | [1] |

| PEGylated Ce6 conjugates | OVCAR-5 | Increased with number of PEG groups | Cytoplasm and mitochondria | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the SAR studies of this compound.

Synthesis of this compound Analogs

General Procedure for this compound Synthesis: A common synthetic route involves the esterification of one of the carboxylic acid groups of Chlorin e6 with a TPP-containing alcohol linker.

-

Step 1: Activation of Carboxylic Acid: Chlorin e6 is dissolved in an anhydrous organic solvent (e.g., DMF) and a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) are added to activate a specific carboxylic acid group.

-

Step 2: Esterification: A TPP derivative with a hydroxyl group at the end of an alkyl chain is added to the reaction mixture.

-

Step 3: Purification: The final product is purified using column chromatography or high-performance liquid chromatography (HPLC).

Measurement of Singlet Oxygen Quantum Yield (Φ_Δ)

The relative method using a known standard is commonly employed.

-

Principle: The rate of photo-oxidation of a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF) by the this compound analog is compared to that of a reference photosensitizer with a known Φ_Δ (e.g., methylene (B1212753) blue).

-

Procedure:

-

Prepare solutions of the this compound analog and the reference photosensitizer with identical optical densities at the excitation wavelength.

-

Add the singlet oxygen trap (DPBF) to both solutions.

-

Irradiate the solutions with a monochromatic light source at the chosen wavelength.

-

Monitor the decrease in absorbance of the trap at its absorption maximum over time.

-

The Φ_Δ of the this compound analog is calculated using the following formula: Φ_Δ(sample) = Φ_Δ(reference) * (k_sample / k_reference) where k is the rate constant of the trap's degradation.

-

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Incubate the cells with various concentrations of the this compound analog for a specific period (e.g., 4-24 hours).

-

Wash the cells to remove the excess photosensitizer.

-

Irradiate the cells with a light source at the appropriate wavelength and dose.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the formazan solution using a microplate reader (typically at 570 nm).

-

Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

-

Cellular Uptake Analysis by Flow Cytometry

-

Principle: Flow cytometry can quantify the intracellular fluorescence of this compound, which is directly proportional to its uptake.

-

Procedure:

-

Treat cells with the this compound analog for various time points.

-

Harvest the cells and wash them to remove any unbound photosensitizer.

-

Resuspend the cells in a suitable buffer (e.g., PBS).

-

Analyze the cell suspension using a flow cytometer, exciting with an appropriate laser and detecting the fluorescence emission of Ce6.

-

The mean fluorescence intensity of the cell population is used as a measure of cellular uptake.[7]

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental processes involved in this compound SAR studies.

Caption: Mechanism of this compound mediated photodynamic therapy.

Caption: Experimental workflow for this compound structure-activity relationship studies.

Caption: Intrinsic apoptosis signaling pathway induced by this compound PDT.

Conclusion and Future Directions

The targeted delivery of Ce6 to mitochondria via TPP conjugation represents a significant advancement in photodynamic therapy. The structure-activity relationship studies highlighted in this guide underscore the importance of rational molecular design in optimizing the therapeutic efficacy of these photosensitizers. By systematically modifying the Ce6 core and the TPP linker, it is possible to fine-tune the photophysical properties, cellular uptake, and phototoxicity of this compound analogs.

Future research should focus on developing a broader library of this compound derivatives and conducting comprehensive in vivo studies to validate the findings from in vitro experiments. The ultimate goal is to identify lead compounds with superior tumor selectivity and therapeutic efficacy for clinical translation. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of photodynamic therapy and realizing the full potential of mitochondria-targeting photosensitizers in the fight against cancer.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Novel Chlorin e6-Curcumin Derivatives as a Potential Photosensitizer: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of mono-, di-, and tri-poly(ethylene glycol) chlorin e6 conjugates for the photokilling of human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

The Sonodynamic Sensitizer TPP-Ce6: A Technical Guide to its Properties and Applications in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the sonosensitizing properties of Triphenylphosphonium-conjugated Chlorin (B1196114) e6 (TPP-Ce6), a promising agent in the field of Sonodynamic Therapy (SDT) for cancer. This document outlines the core mechanisms of action, detailed experimental protocols for its evaluation, and a summary of its therapeutic efficacy.

Introduction to this compound and Sonodynamic Therapy

Sonodynamic therapy (SDT) is an emerging, non-invasive cancer treatment modality that utilizes the synergistic action of a non-toxic sonosensitizing agent and low-intensity ultrasound to generate cytotoxic reactive oxygen species (ROS) within tumor tissues.[1][2] Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll (B73375), has been identified as a potent sonosensitizer.[3][4] To enhance its therapeutic efficacy, Ce6 has been conjugated with a triphenylphosphonium (TPP) cation. The lipophilic and cationic nature of TPP facilitates the accumulation of the conjugate, this compound, within the mitochondria of cancer cells, the primary site of ROS-induced damage.[2][5] This targeted delivery strategy amplifies the cytotoxic effects of SDT, leading to more effective tumor cell eradication.

Mechanism of Action

The sonosensitizing activity of this compound is initiated by the application of low-intensity ultrasound. The acoustic energy excites the Ce6 molecule, which then transfers this energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS.[1] The TPP-mediated accumulation of Ce6 in the mitochondria places the ROS generation in close proximity to critical cellular components. This localized oxidative stress triggers a cascade of events leading to apoptotic cell death, primarily through the intrinsic mitochondrial pathway.[1][6] Key events in this pathway include the disruption of the mitochondrial membrane potential (MMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade.[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting key in vitro experiments to evaluate its sonosensitizing properties.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the extraction and purification of Chlorin e6 from a natural source, followed by its conjugation with a TPP moiety.

3.1.1. Extraction and Purification of Chlorin e6 from Spirulina platensis [3][8]

-

Extraction:

-

Dry Spirulina platensis biomass is subjected to extraction with a suitable organic solvent, such as 95% ethanol, to isolate chlorophyll a.

-

The extraction can be optimized by adjusting the solid-to-liquid ratio and extraction time.

-

-

Saponification:

-

The crude chlorophyll a extract is treated with a strong base, such as sodium hydroxide (B78521) in acetone (B3395972), to hydrolyze the phytyl ester and form the sodium salt of chlorin e6.

-

-

Acidification and Purification:

-

The reaction mixture is neutralized with an acid (e.g., 1M HCl) to precipitate the crude Ce6.

-

The precipitate is collected by centrifugation and washed multiple times with distilled water.

-

Further purification is achieved by dissolving the crude Ce6 in acetone and adjusting the pH to precipitate the purified Ce6.

-

The final product is filtered, washed, and dried under vacuum.

-

3.1.2. Conjugation of TPP to Ce6 [9][10][11]

A representative schematic for the synthesis of TPP-conjugated molecules is presented below. The precise reagents and conditions may need to be optimized for Ce6.

-

Activation of Ce6:

-

One of the carboxylic acid groups of Ce6 is activated to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting Ce6 with N,N'-dicyclohexylcarbodiimide (DCC) and NHS in an anhydrous organic solvent like dimethylformamide (DMF).

-

-

Coupling Reaction:

-

A TPP derivative with a linker containing a primary amine group (e.g., (4-aminobutyl)triphenylphosphonium bromide) is added to the activated Ce6 solution.

-

The reaction is stirred at room temperature for several hours to allow for the formation of an amide bond between Ce6 and the TPP linker.

-

-

Purification:

-

The final this compound conjugate is purified from unreacted starting materials and byproducts using column chromatography or high-performance liquid chromatography (HPLC).

-

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, mass spectrometry, and UV-Vis spectroscopy.

-

In Vitro Sonodynamic Therapy Protocol[12]

-

Cell Culture:

-

Cancer cell lines (e.g., 4T1 murine breast cancer cells, human glioblastoma U87MG cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Incubation with this compound:

-

Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays, larger dishes for other assays) and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing the desired concentration of this compound. Incubation times can vary, but 4 hours is often optimal for cellular uptake.[6]

-

-

Ultrasound Irradiation:

-

After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any unbound this compound.

-

Fresh culture medium is added, and the cells are exposed to low-intensity ultrasound. Typical ultrasound parameters for in vitro studies are a frequency of 1.0 MHz, an intensity of 0.36 W/cm², and a duration of 1 minute.[6]

-

-

Post-Irradiation Incubation:

-

Following ultrasound treatment, the cells are returned to the incubator for a specified period (e.g., 4, 12, or 24 hours) before subsequent analysis.

-

Cellular Uptake and Subcellular Localization[13][14][15][16]

-

Sample Preparation:

-

Cells are grown on glass-bottom dishes or coverslips and incubated with this compound as described in the SDT protocol.

-

For mitochondrial co-localization, cells can be co-incubated with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Green) for the last 30 minutes of the this compound incubation.

-

-

Fixation and Staining:

-

Cells are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.

-

For nuclear staining, cells are permeabilized with 0.1% Triton X-100 in PBS and then stained with DAPI (4',6-diamidino-2-phenylindole).

-

-

Confocal Microscopy:

-

The coverslips are mounted on microscope slides, and the subcellular localization of this compound (which is fluorescent) is visualized using a confocal laser scanning microscope. Co-localization with the mitochondrial probe can be analyzed using appropriate software.

-

Detection of Intracellular Reactive Oxygen Species (ROS)[15][17]

-

Probe Loading:

-

Following SDT treatment, cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), typically at a concentration of 10 µM for 30 minutes at 37°C in the dark.

-

-

Measurement:

-

The fluorescence intensity of the oxidized probe (DCF) is measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

-

Apoptosis Assay by Annexin V/Propidium (B1200493) Iodide (PI) Staining[18]

-

Cell Harvesting:

-

After the desired post-SDT incubation period, both floating and adherent cells are collected.

-

-

Staining:

-

Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.

-

Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis for Apoptosis-Related Proteins[6][19][20][21][22][23]

-

Protein Extraction:

-

Cells are lysed in RIPA buffer containing protease inhibitors.

-

The protein concentration of the lysates is determined using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is then incubated with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cytochrome c) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

-

Quantitative Data on the Efficacy of Ce6-Mediated SDT

The following tables summarize quantitative data from various studies on the efficacy of Ce6-mediated sonodynamic and photodynamic therapy. While specific data for this compound is still emerging, these values for Ce6 provide a strong baseline for its sonosensitizing potential.

Table 1: In Vitro Cytotoxicity of Ce6-Mediated Therapies

| Cell Line | Therapy | Ce6 Concentration (µg/mL) | Ultrasound/Light Parameters | Cell Viability (%) | Reference |

| 4T1 | SDT | 1 | 1.0 MHz, 0.36 W/cm², 1 min | 85.06 | [6] |

| 4T1 | PDT | 1 | 1.2 J/cm² | 69.11 | [6] |

| 4T1 | SPDT | 1 | 1.0 MHz, 0.36 W/cm², 1 min + 1.2 J/cm² | ~40 | [6] |

| B16F10 | PDT | IC50: 18.9 µM | 660 nm, 5 J | 50 | [3] |

| HuCC-T1 | PDT | IC50: 2.8 µM | 2.0 J/cm² | 50 | [12] |

| SNU1196 | PDT | IC50: 7.1 µM | 2.0 J/cm² | 50 | [12] |

Table 2: Apoptosis Induction by Ce6-Mediated Therapies in 4T1 Cells [6]

| Treatment Group | Apoptotic Cells (%) |

| Control | < 5 |

| SDT | ~10 |

| PDT | ~25 |

| SPDT | ~40 |

Visualizing the Molecular Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways, experimental workflows, and logical relationships involved in the study of this compound's sonosensitizing properties.

Caption: Synthetic pathway of this compound.

Caption: Mechanism of this compound mediated sonodynamic therapy.

Caption: In vitro experimental workflow.

Caption: Apoptosis signaling pathway induced by this compound SDT.

Conclusion

This compound represents a highly promising sonosensitizer for targeted cancer therapy. Its ability to specifically accumulate in mitochondria and generate cytotoxic ROS upon ultrasound activation leads to efficient induction of apoptosis in cancer cells. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the ongoing development of advanced cancer treatments. Further in vivo studies are warranted to translate the promising in vitro findings into clinical applications.

References

- 1. Sonodynamically‐induced apoptosis, necrosis, and active oxygen generation by mono‐l‐aspartyl chlorin e6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonodynamic Therapy: Rapid Progress and New Opportunities for Non-Invasive Tumor Cell Killing with Sound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antitumor Effect of Photodynamic Therapy/Sonodynamic Therapy/Sono-Photodynamic Therapy of Chlorin e6 and Other Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Efficacy of Chlorin e6-Mediated Sono-Photodynamic Therapy on 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Upconversion nanoparticle-mediated photodynamic therapy induces THP-1 macrophage apoptosis via ROS bursts and activation of the mitochondrial caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Synthesis of Chlorin e6 and Its Potential Photodynamic Immunotherapy in Mouse Melanoma by the Abscopal Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

TPP-Ce6 Photodynamic Therapy: In Vitro Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily in cancerous tissues. Chlorin e6 (Ce6), a second-generation photosensitizer derived from chlorophyll, is widely used in PDT due to its high singlet oxygen quantum yield and strong absorption in the red region of the visible spectrum, which allows for deeper tissue penetration.

To enhance the efficacy and specificity of PDT, photosensitizers can be targeted to specific subcellular organelles. TPP-Ce6 is a conjugate of Ce6 and the lipophilic cation triphenylphosphonium (TPP). The TPP moiety facilitates the accumulation of the photosensitizer within the mitochondria, the primary site of cellular respiration. Upon irradiation with light of a specific wavelength, this compound generates reactive oxygen species (ROS), such as singlet oxygen, directly within the mitochondria.[1] This targeted ROS production leads to mitochondrial dysfunction and initiates a cascade of events culminating in apoptotic cell death.[1][2]

These application notes provide a comprehensive overview of the in vitro protocols for evaluating the efficacy of this compound mediated photodynamic therapy.

Mechanism of Action: this compound Mediated Photodynamic Therapy

This compound PDT leverages the unique properties of both the Ce6 photosensitizer and the TPP targeting moiety. The process can be summarized in the following steps:

-

Cellular Uptake and Mitochondrial Localization : this compound is incubated with cells in culture. Due to the positive charge and lipophilic nature of the TPP group, the conjugate is actively taken up by cells and accumulates within the mitochondria, driven by the mitochondrial membrane potential.

-

Photoactivation : The cells are then exposed to light at a wavelength corresponding to the absorption maximum of Ce6 (typically around 650-670 nm).

-

Reactive Oxygen Species (ROS) Generation : Upon light absorption, the Ce6 molecule transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂) and other ROS.

-

Mitochondrial Damage and Apoptosis Induction : The localized burst of ROS within the mitochondria damages mitochondrial components, including the inner mitochondrial membrane. This leads to a decrease in mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to programmed cell death or apoptosis.[2][3]

Data Presentation: In Vitro Efficacy of this compound and Related Conjugates

The following tables summarize quantitative data from in vitro studies on Ce6 and its targeted conjugates. This data provides a reference for expected outcomes and starting points for experimental design.

Table 1: Phototoxicity of Targeted Ce6 Conjugates in Cancer Cell Lines

| Photosensitizer | Cell Line | IC50 (µM) | Light Dose | Wavelength (nm) | Reference |

| TCT-Ce6 (HER2-targeted) | OE19 (Esophageal Adenocarcinoma) | 0.6 | 5 J/cm² | Not Specified | [4] |

| Ce6-erastin nanoparticles | CAL-27 (Oral Squamous Cell Carcinoma) | 1.78 (Ce6 equivalent) | 100 mW/cm² for 10 min | 650 | [5] |

| Free Ce6 | CAL-27 (Oral Squamous Cell Carcinoma) | 14.24 | 100 mW/cm² for 10 min | 650 | [5] |

| Free Ce6 | SW480 (Colon Cancer) | Dose-dependent decrease in viability | Not Specified | Not Specified | [3] |

Table 2: Experimental Parameters for In Vitro Ce6-PDT Studies

| Parameter | Range/Value | Cell Line(s) | Reference |

| Ce6 Concentration | 1 µg/mL (~1.7 µM) - 18.4 µg/mL | Mouse Melanoma, CAL-27 | [5][6] |

| 0.6 µM - 2.2 µM (Targeted) | OE19 | [4] | |

| Incubation Time | 2 - 24 hours | MB49, Mouse Melanoma | [6] |

| Light Wavelength | 650 - 690 nm | CAL-27, Mouse Melanoma | [5][6] |

| Light Dose (Fluence) | 5 - 12 J/cm² | OE19, Squamous Cell Carcinoma | [4] |

| Power Density (Irradiance) | 0.5 W/cm² | Mouse Melanoma | [6] |

Experimental Protocols

Herein are detailed protocols for the in vitro evaluation of this compound photodynamic therapy.

Protocol 1: Assessment of In Vitro Phototoxicity using MTT Assay

This protocol determines the dose-dependent cytotoxicity of this compound PDT.

Materials:

-

Target cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO or appropriate solvent)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

LED light source with appropriate wavelength for Ce6 (e.g., 660 nm)

-

Spectrophotometer (plate reader)

Procedure:

-